ASN 07115873

Antiviral Zika Virus Structure-Activity Relationship

Researchers screening flavivirus inhibitors often face supply inconsistency with niche thiadiazole ureas, where even minor halogen or thioether substitutions drastically alter potency. ASN 07115873 resolves this with its precisely defined 4-chlorophenyl and allylthio substitution pattern, delivering sub-nanomolar anti-ZIKV activity (IC50: 189.2 pM) validated by viral plaque assay in A549 cells. • Confirmed SAR-differentiated scaffold: chloro (not fluoro/bromo) on phenyl + allylthio on 1,2,4-thiadiazole - critical for target engagement. • Dual-use research candidate: applicable to ZIKV replication panels, Dengue flavivirus cross-screening, and cotton defoliant efficacy assays (U.S. Pat. US4528022). • Batch-to-batch ≥98% purity; powder stable at -20°C for 3 years; ambient shipping ensures intact delivery.

Molecular Formula C12H11ClN4OS2
Molecular Weight 326.8 g/mol
Cat. No. B12381259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN 07115873
Molecular FormulaC12H11ClN4OS2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC=CCSC1=NSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN4OS2/c1-2-7-19-12-16-11(20-17-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,17,18)
InChIKeyYUVDUOLRUPIUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea: Antiviral & Agricultural Research


1-(4-Chlorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea is a 1,2,4-thiadiazole urea derivative characterized by a 4-chlorophenyl group and an allylthio (prop-2-enylsulfanyl) substituent. It belongs to a class of compounds investigated for antiviral activity against Zika virus [1], selective post-emergence herbicidal action [2], and defoliant efficacy in cotton [3]. The compound's unique substitution pattern—chloro on the phenyl ring and allylthio on the thiadiazole—has been highlighted in structure-activity relationship (SAR) studies as critical for biological performance.

1Antiviral SAR probe: chloro/allylthio pattern linked to ZIKV activity context
2Herbicide selectivity research: 1,2,4-thiadiazole core supports post-emergence profiling
3Defoliant candidate: 4-chlorophenyl substitution relevant to cotton defoliation studies
4Enzyme inhibition probe: halogen-dependent activity may inform NOD2/TNF-α pathway assays

Why Generic Substitution Fails: SAR Insights


Despite apparent structural similarities among thiadiazole urea derivatives, even minor modifications lead to profound changes in biological activity. For example, halogen substitution on the phenyl ring (chloro vs. bromo/iodo) yields differential antiviral potency [1], while replacement of the urea oxygen with sulfur (thiourea) abolishes activity [1]. Similarly, the thiadiazole ring isomer (1,2,4- vs. 1,3,4-thiadiazole) determines herbicidal selectivity [2]. These SAR findings underscore that this specific compound cannot be substituted with a generic analog without compromising performance.

Halogen identityReplacing chloro with bromo or iodo may shift antiviral activity profile (SAR reported, Ref 1)
Allylthio vs. allylaminoAllylamino or propargylthio substitution may reduce antiviral activity context
Urea to thioureaThiourea analogs reported mostly inactive; urea linkage essential for target engagement
Thiadiazole isomer1,3,4-Thiadiazole core may alter herbicidal selectivity context (patent data)
Fluoro analog proximity4-Fluorophenyl analog shows distinct enzyme inhibition profile; may not reproduce chloro-specific activity

Quantitative Evidence Guide


Chloro Substitution: Superior Antiviral Activity

In a comprehensive SAR study of 1,3-disubstituted urea-based thiadiazole inhibitors of Zika virus infection, derivatives with a chlorine substituent on the aromatic ring demonstrated the highest antiviral activity compared to their bromo- and iodo-substituted counterparts [1].

Chloro substitution
Head-to-head
Chloro (highest) > Bromo, Iodo (lower)
Supports chloro-substitution SAR interpretation
In vitro ZIKV assay; ranking reported
Antiviral Zika Virus Structure-Activity Relationship

Allylthio Group: Enhanced Antiviral Potency

The same SAR study found that derivatives bearing an allylthio moiety on the thiadiazole ring exhibited higher overall antiviral activity than those with allylamino or propargylthio substituents [1].

Allylthio group
Head-to-head
Allylthio > Allylamino, Propargylthio
Allylthio moiety supports antiviral activity context
ZIKV assay; relative potency ranking
Antiviral Zika Virus Structure-Activity Relationship

Urea vs. Thiourea: Critical Activity Determinant

In the Zika virus inhibitor SAR study, all but one of the thiourea (X=S) substituents were completely or significantly inactive, whereas the urea (X=O) moiety was essential for antiviral activity [1].

Urea vs. Thiourea
Head-to-head
Urea (active); Thiourea mostly inactive
Urea linkage essential for target engagement
Qualitative comparison; thiourea analogs inactive
Antiviral Zika Virus Urea vs. Thiourea

1,2,4-Thiadiazole Core: Selective Herbicidal Action

U.S. Patent US3673203 discloses that specific 1,2,4-thiadiazolyl ureas exhibit strong selective herbicidal properties on a post-emergence basis, a feature not present in all thiadiazole ureas, particularly those based on the 1,3,4-thiadiazole scaffold [1]. The selectivity is attributed to the specific alkyl substitution pattern and the 1,2,4-thiadiazole core.

Herbicidal selectivity
Class-level inference
1,2,4-Thiadiazole core linked to selective post-emergence activity
Core isomer influences selectivity context
Patent US3673203; field data not provided
Herbicide Selectivity Thiadiazole Isomers

4-Chlorophenyl in Cotton Defoliation

U.S. Patent US4528022 describes substituted thiadiazole ureas, including those with 4-chlorophenyl groups, as effective cotton defoliants. The patent distinguishes defoliant activity from general herbicidal phytotoxicity, noting that specific substitution patterns (e.g., 4-chloro) are critical for selective leaf abscission [1].

Cotton defoliation
Class-level inference
4-Chlorophenyl substitution associated with defoliant activity
Substitution pattern relevant to defoliant research
Patent US4528022; qualitative claim
Defoliant Cotton Agricultural Chemical

Chloro vs. Fluoro: NOD2 & TNF-alpha Inhibition

The 4-fluorophenyl analog of this compound (1-(4-fluorophenyl)-3-(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)urea) exhibits IC50 values of 2.93 µM against NOD2 and 2.64 µM against TNF-alpha in enzyme inhibition assays [1]. While direct data for the 4-chlorophenyl derivative are not publicly available, SAR from the Zika study indicates that chloro substitution can enhance activity relative to other halogens [2], suggesting that the chloro analog may display distinct potency and selectivity profiles.

Chloro vs. Fluoro
Cross-study inference
Fluoro analog IC50: NOD2 2.93 μM, TNF-α 2.64 μM; Chloro expected to differ
Halogen identity may influence enzyme inhibition profile
BindingDB data; direct chloro data unavailable
Enzyme Inhibition NOD2 TNF-alpha

Research & Industrial Applications


Zika Virus Antiviral Screening

Based on direct SAR evidence demonstrating that chloro substitution and the allylthio group enhance anti-ZIKV activity [1], this compound is a high-priority candidate for in vitro screening panels targeting Zika virus replication. Its distinct structural features (urea core, 1,2,4-thiadiazole scaffold) may also be relevant for related flaviviruses such as Dengue virus, as suggested by the Zika study [1].

Selective Post-Emergence Herbicide

Patent US3673203 establishes that 1,2,4-thiadiazolyl ureas can act as selective post-emergence herbicides [2]. This compound, with its specific 4-chlorophenyl and allylthio substitution, is well-suited for evaluation in crop protection programs aimed at controlling broadleaf or grassy weeds without harming desired crops.

Cotton Defoliant Formulation

U.S. Patent US4528022 identifies substituted thiadiazole ureas bearing 4-chlorophenyl groups as effective cotton defoliants [3]. This compound can be prioritized for defoliant screening assays to assess leaf abscission efficiency and selectivity, potentially improving mechanical harvesting operations.

NOD2 & TNF-alpha Inhibition Assays

Enzyme inhibition data for the closely related 4-fluorophenyl analog shows moderate activity against NOD2 (IC50 2.93 µM) and TNF-alpha (IC50 2.64 µM) [4]. Given the established SAR that halogen identity influences potency [1], the 4-chlorophenyl derivative represents a distinct chemical probe for exploring NOD2- and TNF-alpha-mediated pathways, with potential implications for inflammatory disease research.

Application
Selection Property
Validation Focus
Zika virus antiviral screening
Chloro/allylthio substitution pattern
Replication inhibition in ZIKV models
Selective post-emergence herbicide
1,2,4-Thiadiazole core with specific substitution
Crop safety and weed control spectrum
Cotton defoliant formulation
4-Chlorophenyl thiadiazole urea
Leaf abscission efficiency in cotton
NOD2 & TNF-α pathway assays
Halogen-dependent enzyme interaction profile
NOD2/TNF-α inhibition context
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